molecular formula C11H14N4OS B14062692 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide CAS No. 61206-34-6

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

Cat. No.: B14062692
CAS No.: 61206-34-6
M. Wt: 250.32 g/mol
InChI Key: XNVGKAIOWUNAMK-UHFFFAOYSA-N
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Description

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a carbamothioylhydrazinylidene group attached to a benzamide core, which imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with a suitable carbamothioylhydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
  • 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl acetate
  • 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl benzoate

Uniqueness

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is unique due to the presence of the N,N-dimethylbenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

61206-34-6

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

4-[(carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C11H14N4OS/c1-15(2)10(16)9-5-3-8(4-6-9)7-13-14-11(12)17/h3-7H,1-2H3,(H3,12,14,17)

InChI Key

XNVGKAIOWUNAMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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